2-Methyl-3-propylquinoxaline 2-Methyl-3-propylquinoxaline
Brand Name: Vulcanchem
CAS No.: 40790-42-9
VCID: VC8271980
InChI: InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h4-5,7-8H,3,6H2,1-2H3
SMILES: CCCC1=NC2=CC=CC=C2N=C1C
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

2-Methyl-3-propylquinoxaline

CAS No.: 40790-42-9

Cat. No.: VC8271980

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-propylquinoxaline - 40790-42-9

Specification

CAS No. 40790-42-9
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 2-methyl-3-propylquinoxaline
Standard InChI InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h4-5,7-8H,3,6H2,1-2H3
Standard InChI Key LJSMYNRELBSLKT-UHFFFAOYSA-N
SMILES CCCC1=NC2=CC=CC=C2N=C1C
Canonical SMILES CCCC1=NC2=CC=CC=C2N=C1C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

2-Methyl-3-propylquinoxaline has the molecular formula C₁₂H₁₄N₂, derived from the quinoxaline core (C₈H₆N₂) with methyl (-CH₃) and propyl (-C₃H₇) substituents. Its molecular weight is 186.26 g/mol, calculated from the atomic masses of carbon (12.01), hydrogen (1.01), and nitrogen (14.01) . The compound’s structure is defined by:

  • A planar quinoxaline ring system.

  • Electron-donating methyl and propyl groups influencing electron density distribution.

Table 1: Comparative Molecular Properties of Quinoxaline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
2-Methyl-3-propylquinoxalineC₁₂H₁₄N₂186.26Methyl (C2), Propyl (C3)
2-Methyl-3-phenylquinoxalineC₁₅H₁₂N₂220.27Methyl (C2), Phenyl (C3)
2-Methyl-3-(2’,3’-dihydroxypropyl)quinoxalineC₁₂H₁₄N₂O₂218.25Methyl (C2), Dihydroxypropyl (C3)

The propyl group’s alkyl chain enhances lipophilicity compared to phenyl or hydroxylated analogs, potentially improving membrane permeability in biological systems .

Spectroscopic and Physical Properties

While experimental data for 2-Methyl-3-propylquinoxaline are scarce, its analogs exhibit characteristic UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the aromatic system . The methyl and propyl groups likely induce bathochromic shifts relative to unsubstituted quinoxaline. Differential scanning calorimetry (DSC) of similar compounds suggests melting points between 80–120°C, though steric effects from the propyl group may lower crystallinity .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of 2-Methyl-3-propylquinoxaline may adapt methodologies used for analogous compounds. A pivotal approach involves the condensation of α-keto acids or esters with o-phenylenediamine derivatives. For example, the patent US2082358A details the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid via condensation of isatin with chloracetone in alkaline conditions. Adapting this protocol:

  • Reactants:

    • Isatin (indole-2,3-dione) as the nitrogen source.

    • Propyl-substituted ketone (e.g., 3-pentanone) for alkylation.

  • Conditions:

    • Alkaline medium (e.g., NaOH or Ca(OH)₂) at 80–100°C .

    • Reaction time: 5–24 hours.

  • Mechanism:

    • Nucleophilic attack of the amine group on the carbonyl carbon.

    • Cyclization and dehydration to form the quinoxaline core.

Scheme 1: Hypothetical Synthesis of 2-Methyl-3-propylquinoxaline

Isatin+3-PentanoneNaOH, Δ2-Methyl-3-propylquinoxaline+H₂O+CO₂\text{Isatin} + \text{3-Pentanone} \xrightarrow{\text{NaOH, Δ}} \text{2-Methyl-3-propylquinoxaline} + \text{H₂O} + \text{CO₂}

Yield optimization may require inert atmospheres to prevent oxidation of intermediates .

Functionalization and Derivatives

Post-synthetic modifications can enhance functionality. For instance, hydroxylation of the propyl chain—reported for 2-Methyl-3-(2’,3’-dihydroxypropyl)quinoxaline—introduces polar groups, altering solubility and bioactivity . Such derivatives are synthesized via epoxidation followed by acid-catalyzed hydrolysis.

Biological and Pharmacological Activities

Anticancer Properties

Structural analogs like 6-chloroquinoxaline demonstrate IC₅₀ values <10 µM in breast cancer (MCF-7) and lung carcinoma (A549) cell lines . Molecular docking studies suggest that the propyl group in 2-Methyl-3-propylquinoxaline could enhance binding to kinase domains (e.g., EGFR) by occupying hydrophobic pockets.

Industrial and Research Applications

Pharmaceutical Development

Quinoxaline derivatives are explored as:

  • Kinase inhibitors: Targeting oncogenic signaling pathways.

  • Antimicrobial agents: Addressing antibiotic-resistant pathogens.

Material Science

The compound’s conjugated system enables applications in:

  • Organic semiconductors: As electron-transport layers in OLEDs.

  • Coordination complexes: With transition metals (e.g., Cu²⁺) for catalytic applications.

Structural Analogs and Comparative Analysis

Table 2: Functional Comparison of Quinoxaline Derivatives

CompoundKey PropertiesApplications
2-MethylquinoxalineHigh volatility, flavorant propertiesFood additive synthesis
3-MethylquinoxalineAntimicrobial activityDisinfectant formulations
6-ChloroquinoxalinePotent cytotoxicity (IC₅₀ <10 µM)Anticancer drug development
2-Methyl-3-propylquinoxalineEnhanced lipophilicity, kinase inhibition potentialDrug discovery, organic electronics

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